Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and a methoxy group attached. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of ethanol with benzyl magnesium bromide to obtain ethanol magnesium bromide, which is then reacted with 2-methoxyethyl acetate to form the corresponding carboxylic acid ethyl ester product . Another method involves the acetyl methoxylation reaction, where specific steps include reacting ethanol with benzyl magnesium bromide followed by 2-methoxyethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-9(8)5-4-6-10(13)15-2/h4-7H,3H2,1-2H3 |
InChI Key |
HGDYONGBMAZAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1)OC |
Origin of Product |
United States |
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